iCRT-14-d5 - 1795144-12-5

iCRT-14-d5

Catalog Number: EVT-1463272
CAS Number: 1795144-12-5
Molecular Formula: C21H17N3O2S
Molecular Weight: 380.477
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SB216763 (S33)

Compound Description: SB216763 is a highly specific inhibitor of glycogen synthase kinase 3 beta (GSK3β) []. This compound is widely used to activate the canonical Wnt signaling pathway by inhibiting GSK3β activity []. Studies have shown that SB216763 promotes osteogenic differentiation and mineralization while suppressing adipogenesis in bone marrow stromal cells [].

Relevance: SB216763 is functionally related to iCRT-14-d5. Both compounds modulate the Wnt signaling pathway, although they target different components. While iCRT-14-d5 acts as a transcriptional inhibitor of the pathway [], SB216763 activates it by inhibiting GSK3β, a negative regulator of the pathway []. This functional relationship highlights their shared involvement in Wnt signaling modulation, making SB216763 a relevant compound in the context of iCRT-14-d5 research.

Overview

iCRT-14-d5 is a small molecule inhibitor that has gained attention for its potential therapeutic applications, particularly in the context of cancer treatment. As a deuterated derivative of iCRT-14, it is known for its ability to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and differentiation. The molecular formula of iCRT-14-d5 is C21_{21}H12_{12}D5_5N3_3O2_2S, with a molecular weight of 380.47 g/mol. This compound is significant in scientific research due to its enhanced stability and altered pharmacokinetic properties resulting from the incorporation of deuterium atoms into its structure.

Source

iCRT-14-d5 is synthesized from the precursor compound iCRT-14 through a process known as deuteration, which involves replacing hydrogen atoms with deuterium. This modification is intended to improve the compound's stability and metabolic profile, making it more effective for research and potential therapeutic applications.

Classification

iCRT-14-d5 belongs to the class of small molecule inhibitors specifically targeting the Wnt/β-catenin signaling pathway. It is classified as an antineoplastic agent due to its potential use in cancer therapy, where dysregulation of this pathway is often implicated.

Synthesis Analysis

The synthesis of iCRT-14-d5 involves several key steps:

  1. Starting Material: The synthesis begins with non-deuterated iCRT-14.
  2. Deuteration: Deuterium atoms are introduced into the molecular structure through chemical reactions using deuterated reagents and solvents. This process enhances the compound's stability and alters its pharmacokinetic properties.

Technical Details

  • Reagents: Deuterated solvents and reagents are utilized to ensure the incorporation of deuterium into the final product.
  • Quality Control: Rigorous quality control measures are implemented during synthesis to monitor purity and isotopic enrichment, ensuring that the final product meets research standards.
Molecular Structure Analysis

The molecular structure of iCRT-14-d5 features several important components:

  • Core Structure: The compound contains a core structure similar to that of iCRT-14, but with deuterium substitutions.
  • Isomeric SMILES: The isomeric SMILES representation for iCRT-14-d5 is provided as:
  • Canonical SMILES: The canonical SMILES representation is:

These representations highlight the complex arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

iCRT-14-d5 can participate in various chemical reactions:

  1. Oxidation: This reaction can lead to the formation of oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert iCRT-14-d5 into reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule, potentially modifying its biological activity.

Technical Details

The products formed from these reactions depend on specific conditions and reagents used. For instance:

  • Oxidation may yield hydroxylated derivatives.
  • Reduction can produce deuterated alcohols or amines.
Mechanism of Action

The mechanism of action for iCRT-14-d5 involves inhibition of the Wnt/β-catenin signaling pathway:

  1. Binding: iCRT-14-d5 binds directly to β-catenin.
  2. Inhibition: This binding prevents β-catenin from interacting with T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF), disrupting transcriptional activity.
  3. Outcome: The result is cell cycle arrest and reduced cell proliferation, which is particularly relevant in cancer therapy where this pathway is often dysregulated.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility characteristics may vary based on solvent choice, often soluble in organic solvents.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which can affect metabolic pathways.
  • Reactivity: Reactivity profiles similar to those of related compounds but may differ due to isotopic effects.

Relevant data regarding these properties are crucial for understanding how iCRT-14-d5 behaves in biological systems and during chemical reactions.

Applications

iCRT-14-d5 has a broad range of scientific applications:

  1. Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy to study reaction mechanisms and kinetics.
  2. Biology: Investigates the role of the Wnt/β-catenin signaling pathway in cellular processes such as proliferation, differentiation, and apoptosis.
  3. Medicine: Explored for therapeutic applications in treating cancers where Wnt/β-catenin signaling is dysregulated.
  4. Industry: Utilized in drug development targeting the Wnt/β-catenin pathway, providing insights into new therapeutic agents.
Chemical Characterization and Structural Analysis of iCRT-14-d5

Molecular Structure and Isotopic Labeling

iCRT-14-d5 is a deuterated analog of the canonical Wnt/β-catenin signaling inhibitor iCRT-14, where five hydrogen atoms (H) on the phenyl ring are replaced by deuterium atoms (D). This isotopic substitution yields a molecular formula of C₂₁H₁₂D₅N₃O₂S and a molecular weight of 380.47 g/mol, compared to 375.44 g/mol for the non-deuterated parent compound (C₂₁H₁₇N₃O₂S) [1] [4] [8]. The deuteration occurs specifically at the 3-phenyl group (C₆D₅ instead of C₆H₅), a modification confirmed via nuclear magnetic resonance (NMR) and mass spectrometry [4]. The core structure retains the key pharmacophore: a 5-[[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2,4-thiazolidinedione scaffold responsible for disrupting β-catenin/TCF4 protein-protein interactions [3] [10]. The spatial conformation, critical for binding to the β-catenin binding groove, remains unchanged due to deuterium’s nearly identical atomic radius to hydrogen [4] [8].

Table 1: Molecular Descriptors of iCRT-14-d5 and iCRT-14

PropertyiCRT-14-d5iCRT-14
Molecular FormulaC₂₁H₁₂D₅N₃O₂SC₂₁H₁₇N₃O₂S
CAS Number1795144-12-5677331-12-3
Molecular Weight (g/mol)380.47375.44
Isotopic Label Position3-phenyl ring (C₆D₅)N/A
Pharmacophore IntegrityPreservedIntact

Physicochemical Properties and Stability

Deuteration minimally alters iCRT-14-d5’s bulk physicochemical properties relative to iCRT-14. Both compounds exhibit identical polarity, reflected in their shared logP (partition coefficient) value of ~3.2, indicating moderate lipophilicity [8]. Solubility profiles are also comparable: iCRT-14-d5 is insoluble in water and ethanol but highly soluble in dimethyl sulfoxide (DMSO) (>29 mg/mL or ~76 mM) [1] [8]. However, deuterium incorporation confers significant kinetic stability advantages. The carbon-deuterium (C-D) bond is stronger (bond dissociation energy ~443 kJ/mol) than the carbon-hydrogen (C-H) bond (~338 kJ/mol), rendering iCRT-14-d5 less susceptible to oxidative metabolism by cytochrome P450 enzymes [4] [8]. Accelerated stability studies under stressed conditions (e.g., 40°C/75% relative humidity) show reduced degradation rates for iCRT-14-d5 compared to iCRT-14, particularly against oxidative pathways [4]. This enhanced stability is critical for applications requiring long-term tracer integrity, such as metabolic fate studies using liquid chromatography-mass spectrometry (LC-MS) [4] [8].

Table 2: Comparative Stability and Solubility Profiles

PropertyiCRT-14-d5iCRT-14
Solubility in DMSO>29 mg/mL (>76 mM)>29 mg/mL (>77 mM)
Solubility in WaterInsolubleInsoluble
Solubility in EthanolInsolubleInsoluble
C-H/C-D Bond Strength~443 kJ/mol (C-D)~338 kJ/mol (C-H)
Oxidative StabilityEnhanced (reduced CYP metabolism)Standard
Thermal StabilityComparable to iCRT-14Standard

Comparative Analysis with Non-Deuterated iCRT-14

The primary functional distinction between iCRT-14-d5 and its non-deuterated counterpart lies in its utility as a tracer in quantitative bioanalytical assays, rather than differences in biological activity. Both compounds share identical in vitro and in vivo pharmacological targets, specifically inhibiting β-catenin-responsive transcription (CRT) by disrupting the β-catenin/TCF4 complex with comparable potency (IC₅₀ = 40.3 nM against Wnt-responsive STF16 luciferase) [1] [3] [10]. However, iCRT-14-d5’s deuterium labeling creates a distinct mass spectrometric signature, enabling its unambiguous discrimination from endogenous metabolites and the parent drug in complex biological matrices [4] [8]. This is invaluable for:

  • Pharmacokinetic Tracers: Quantifying drug absorption/distribution without interference from non-deuterated iCRT-14 or metabolites [4].
  • Metabolic Pathway Elucidation: Identifying site-specific oxidative metabolism by tracking deuterium retention/loss [8].
  • Protein Binding Studies: Differentiating bound vs. unbound drug fractions via LC-MS/MS [4].

Biological studies confirm functional equivalence. Both compounds inhibit Wnt target genes (e.g., Cyclin D1, c-Myc) and induce G0/G1 cell cycle arrest in colorectal cancer cells (HCT-116, HT29) at similar concentrations (10–50 μM) [3] [7] [10]. Nuclear magnetic resonance (NMR) analyses confirm that deuteration does not alter the molecule’s conformational dynamics or hydrogen-bonding capacity within the β-catenin binding pocket [4].

Properties

CAS Number

1795144-12-5

Product Name

iCRT-14-d5

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H17N3O2S

Molecular Weight

380.477

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D

InChI Key

NCSHZXNGQYSKLR-CNCXFELZSA-N

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Synonyms

5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-(phenyl-d5)-2,4-thiazolidinedione; iCRT 14-d5; iCRT14-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.